molecular formula C12H10BrFN2 B1424115 N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine CAS No. 1220038-58-3

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine

Cat. No. B1424115
M. Wt: 281.12 g/mol
InChI Key: CBXKULYMEYFCJA-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine, otherwise known as BMFP, is a heterocyclic amine compound that has been studied extensively in recent years. It is a synthetic compound with various applications in different scientific fields, including biochemistry, pharmacology, and analytical chemistry. This compound has been proven to have unique properties that make it useful in a wide range of experiments and applications.

Scientific Research Applications

Chemical Reactions and Synthesis

  • N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine and related compounds can be involved in various chemical reactions, including amination processes. For instance, the action of potassium amide on different N-oxides, including bromopyridine N-oxides, indicates that these compounds can participate in SNAr2 (= AE) reactions, forming amino compounds (Martens & Hertog, 2010).
  • In the synthesis of certain biologically active compounds, intermediates like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which bears structural similarity to N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine, play a crucial role. This compound was synthesized through multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

Biological Activities

  • Certain derivatives of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine demonstrate biological activities. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds show significant herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
  • In the realm of pharmaceutical research, compounds structurally related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine are explored for their potential as anticancer agents. For example, novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and demonstrated significant cytotoxicity against human cancer cell lines (Vinayak et al., 2017).

properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2/c1-8-6-12(15-7-11(8)13)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXKULYMEYFCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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